molecular formula C12H19S+ B14529376 Methyl(pentyl)phenylsulfanium CAS No. 62312-67-8

Methyl(pentyl)phenylsulfanium

Cat. No.: B14529376
CAS No.: 62312-67-8
M. Wt: 195.35 g/mol
InChI Key: UMCVUQWZZPXKBK-UHFFFAOYSA-N
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Description

Methyl(pentyl)phenylsulfanium is an organic compound characterized by the presence of a sulfanium group bonded to a methyl, pentyl, and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(pentyl)phenylsulfanium typically involves the reaction of a phenylsulfanium precursor with methyl and pentyl groups under controlled conditions. One common method involves the use of a sulfonium salt, which undergoes nucleophilic substitution reactions with methyl and pentyl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl(pentyl)phenylsulfanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfanium group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methyl or pentyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted sulfanium compounds depending on the nucleophile used.

Scientific Research Applications

Methyl(pentyl)phenylsulfanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound’s unique structure makes it a useful probe for studying sulfur-containing biomolecules and their interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl(pentyl)phenylsulfanium involves its interaction with molecular targets through its sulfanium group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes, which can modulate the activity of target molecules. The compound’s effects are mediated through pathways involving sulfur chemistry, which can influence biological processes and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(ethyl)phenylsulfanium
  • Methyl(propyl)phenylsulfanium
  • Methyl(butyl)phenylsulfanium

Uniqueness

Methyl(pentyl)phenylsulfanium is unique due to the presence of the pentyl group, which imparts distinct chemical properties compared to its shorter-chain analogs. The longer carbon chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that require these unique properties.

Properties

CAS No.

62312-67-8

Molecular Formula

C12H19S+

Molecular Weight

195.35 g/mol

IUPAC Name

methyl-pentyl-phenylsulfanium

InChI

InChI=1S/C12H19S/c1-3-4-8-11-13(2)12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3/q+1

InChI Key

UMCVUQWZZPXKBK-UHFFFAOYSA-N

Canonical SMILES

CCCCC[S+](C)C1=CC=CC=C1

Origin of Product

United States

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